(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid
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Overview
Description
(8-methyl-8-azabicyclo[321]octan-3-yl)sulfanylmethanethioic S-acid is a complex organic compound that features a bicyclic structure with sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization of achiral tropinone derivatives . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular response modulation .
Comparison with Similar Compounds
Similar Compounds
(3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: This compound has a hydroxyl group at the 3-position, which can influence its reactivity and biological activity.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound features an oxygen atom in the bicyclic structure, which can affect its chemical properties and applications.
Uniqueness
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid is unique due to its specific bicyclic structure and sulfur-containing functional groups. These features confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H15NOS2 |
---|---|
Molecular Weight |
217.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12) |
InChI Key |
JHJDYZOSHFQHMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)SC(=O)S |
Origin of Product |
United States |
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